Mononitrosocaffeidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethyl-5-[methyl(nitroso)amino]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c1-8-7(13)5-6(12(3)10-14)9-4-11(5)2/h4H,1-3H3,(H,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJMGYAIELXOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1C)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040238 | |
| Record name | N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145438-96-6 | |
| Record name | Mononitrosocaffeidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145438966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-dimethyl-4-[methyl(nitroso)amino]-1H-imidazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONONITROSOCAFFEIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NAF53098A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Formation Pathways of Mononitrosocaffeidine
In Vitro Nitrosation of Caffeidine (B195705) and Precursors
In vitro studies have demonstrated that under specific acidic conditions, caffeidine can be readily converted into N-nitroso compounds, including Mononitrosocaffeidine. oup.comoup.com
Caffeidine is the essential precursor for the formation of this compound. oup.comnih.gov Caffeidine, chemically identified as 1-methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole, does not occur naturally in significant amounts but is formed through the alkaline hydrolysis of caffeine (B1668208). oup.comnih.gov This conversion can happen during certain methods of food and beverage preparation, such as the boiling of green tea leaves with sodium bicarbonate, a traditional practice in Kashmir. oup.comoup.com The resulting caffeidine is a readily nitrosatable compound, meaning it can react with nitrosating agents to form N-nitroso compounds like this compound. nih.govoup.com
The conversion of caffeidine to this compound is an acid-catalyzed reaction that occurs in the presence of a nitrosating agent, such as sodium nitrite (B80452). oup.comnih.gov The reaction is typically carried out in an aqueous solution where the pH is maintained in the acidic range of 2–3. oup.com To control the reaction, it is conducted at a low temperature, for instance, by cooling the reaction mixture to 5°C. oup.com Under these conditions, caffeidine undergoes rapid nitrosation. nih.gov
Table 1: Conditions for Acid-Catalyzed Nitrosation of Caffeidine Nitrate (B79036)
| Parameter | Condition |
|---|---|
| Precursor | Caffeidine Nitrate |
| Nitrosating Agent | Sodium Nitrite (in aqueous solution) |
| Acid | Hydrochloric Acid (18.5%) |
| pH | 2–3 |
| Temperature | 5°C |
| Duration | 10 minutes post-addition of nitrite |
This data is based on a specific laboratory synthesis method described in the literature. oup.com
During the acid-catalyzed nitrosation of caffeidine, this compound is not the only product formed. oup.com The reaction also yields Dinitrosocaffeidine (B132801), a related N-nitrosamide, as a significant by-product. oup.comnih.govnih.gov Dinitrosocaffeidine is characterized by the presence of a second nitroso group on the amide nitrogen. nih.gov Research indicates that the nitrosation reaction proceeds with a preference for the amino group in caffeidine, but the formation of these multiple products suggests complex reaction pathways. nih.gov In addition to Dinitrosocaffeidine, other minor, unspecified products have also been reported. oup.com
Optimized Laboratory Synthesis of this compound
To produce larger quantities of this compound required for extensive research, such as carcinogenicity studies, standard synthesis methods have been modified and optimized. oup.com These advancements focus on improving yield and purity. oup.com
The necessary precursor, caffeidine, is prepared in its nitrate salt form from caffeine. oup.com The synthesis begins with the alkaline hydrolysis of caffeine. oup.comnih.gov In a typical laboratory procedure, caffeine is treated with a solution of sodium hydroxide (B78521) in water and stirred at room temperature for an extended period, such as 48 hours, resulting in a colorless solution. oup.com Following hydrolysis, the reaction mixture is cooled, and nitric acid is added. This causes the caffeidine nitrate to precipitate out of the solution as a white powder. oup.com The precipitate is then collected by suction, washed with cold water, and dried. oup.com
Table 2: Laboratory Synthesis of Caffeidine Nitrate from Caffeine
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Hydrolysis | Caffeine, Sodium Hydroxide, Water. Stirred for 48 hours at room temperature. | Colorless solution containing the hydrolysis product. |
| 2. Precipitation | Addition of 65% Nitric Acid to the cooled reaction mixture. | Precipitation of Caffeidine Nitrate. |
| 3. Isolation | Suction filtration, washing with cold water, and drying in vacuo at 60°C. | White powder of Caffeidine Nitrate. |
This data is based on a specific laboratory synthesis method described in the literature. oup.com
Reaction Conditions and Purification Strategies
The synthesis of this compound (MNC) is achieved through the acid-catalyzed nitrosation of caffeidine, a hydrolysis product of caffeine. oup.com The reaction involves treating a precursor, caffeidine nitrate, with a nitrosating agent under specific conditions to yield MNC. oup.com
The general synthetic approach begins with the alkaline hydrolysis of caffeine to produce caffeidine. oup.comnih.gov This caffeidine is then converted to caffeidine nitrate, which serves as the direct precursor for the nitrosation reaction. oup.com The nitrosation is carried out in an acidic medium, which is crucial for the formation of the nitrosating species from sodium nitrite. oup.comnih.gov
Solutions of sodium nitrite and hydrochloric acid are added simultaneously to a cooled aqueous suspension of caffeidine nitrate. oup.com Maintaining a low temperature and a specific pH range is critical for the reaction's success, leading to the preferential nitrosation of the amino group in the caffeidine molecule. oup.comnih.gov
Table 1: Reaction Conditions for the Synthesis of this compound from Caffeidine Nitrate
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Caffeidine Nitrate | oup.com |
| Reagents | Sodium Nitrite, Hydrochloric Acid | oup.com |
| Solvent | Water | oup.com |
| Temperature | 5°C | oup.com |
| pH | 2–3 | oup.com |
| Reaction Time | 10 minutes (post-reagent addition) | oup.com |
Purification of the synthesized this compound involves a multi-step extraction process. Following the reaction, dichloromethane is added to dissolve the newly formed MNC. oup.com The reaction is then terminated by adding ammonium sulphamate. oup.com The organic layer containing the product is separated. Further extraction of the aqueous phase with dichloromethane is performed to maximize the yield. An additional amount of product can be recovered by neutralizing the aqueous phase before a final extraction. oup.com The combined organic layers are then concentrated, which leads to the crystallization of pure this compound. oup.com
Endogenous Formation Mechanisms of this compound
Endogenous formation refers to the synthesis of compounds within a living organism. This compound can be formed in the human body, particularly in the stomach, when its precursors are present under appropriate conditions. nih.govdfg.de
Pathways of Endogenous Nitrosation
The primary pathway for the endogenous formation of this compound is the nitrosation of its precursor, caffeidine, in an acidic environment. nih.govnih.gov This process is analogous to the chemical synthesis but occurs in vivo. N-nitroso compounds are formed from the reaction of amines or amides with a nitrosating agent. dfg.de
The key components for this reaction are:
A nitrosatable amine: In this case, caffeidine, which is a secondary amine. nih.gov
A nitrosating agent: This is typically derived from dietary nitrites. dfg.de
An acidic environment: The low pH of the stomach provides the necessary acidic conditions for the reaction to proceed. nih.gov
Dietary nitrates can be converted to nitrites by bacteria in the oral cavity and gastrointestinal tract, which then become available for the nitrosation reaction in the stomach. nih.gov When caffeidine is present, it can react with these nitrites under the acidic gastric conditions to form this compound. nih.govnih.gov
Dietary Factors Influencing In Vivo Formation (e.g., Salted Tea Consumption)
Specific dietary habits can significantly influence the endogenous formation of this compound by providing the necessary precursors. oup.comnih.gov
A primary dietary factor is the consumption of salted tea, particularly as prepared in regions like Kashmir. oup.comnih.gov The traditional preparation method involves boiling green tea leaves with sodium bicarbonate. oup.com This alkaline condition promotes the hydrolysis of caffeine, which is naturally present in tea, into caffeidine and caffeidine acid. oup.comnih.gov
When this salted tea is consumed, the caffeidine it contains enters the acidic environment of the stomach. oup.com If the diet also contains sources of nitrate or nitrite, the conditions become favorable for the endogenous nitrosation of caffeidine, leading to the formation of this compound. nih.govdfg.de
Table 2: Dietary Factors and Their Role in Endogenous this compound Formation
| Dietary Factor | Component Provided | Role in Formation | Source |
|---|---|---|---|
| Salted Tea (prepared with sodium bicarbonate) | Caffeidine | Precursor amine for nitrosation | oup.comnih.gov |
| Dietary Nitrates (e.g., from vegetables) | Nitrate | Converted to nitrite in the body | nih.gov |
| Dietary Nitrites (e.g., from processed meats) | Nitrite | Acts as a nitrosating agent | nih.gov |
Therefore, the combination of consuming beverages that contain caffeine hydrolysis products like caffeidine, along with a diet rich in nitrates or nitrites, creates the potential for the in vivo synthesis of this compound. oup.comnih.govnih.gov
Metabolic Activation and Biotransformation of Mononitrosocaffeidine
Enzymatic Demethylation Pathways
The enzymatic demethylation of Mononitrosocaffeidine is a key step in its metabolic activation. This process is primarily carried out by enzymes located in the liver. nih.govresearchgate.net
Role of Hepatic Microsomes in Demethylation
Studies utilizing rat liver microsomes have been instrumental in elucidating the metabolic fate of this compound. nih.govresearchgate.net These subcellular fractions, rich in drug-metabolizing enzymes, have been shown to effectively catalyze the demethylation of MNC. nih.govresearchgate.net Research indicates that liver microsomes from fasted rats preferentially demethylate the N-methylnitrosamino group of the MNC molecule. nih.govresearchgate.net This preferential metabolism suggests a specific enzymatic affinity for this site on the compound. nih.govresearchgate.net
Kinetics of this compound Demethylation
The kinetics of MNC demethylation by rat liver microsomes have been characterized, revealing a complex enzymatic process. The demethylation exhibits two distinct apparent Michaelis-Menten constants (Km), indicating the involvement of at least two different enzyme activities or sites. nih.govresearchgate.net
A high-affinity demethylation process, with a Km value ranging from 117 to 166 µM, is responsible for the demethylation at the N-methylnitrosamino group. nih.govresearchgate.net A second, low-affinity process, with a much higher Km value of 1.84 to 2.26 mM, accounts for the remaining N-demethylations on the molecule. nih.govresearchgate.net In contrast, its precursor, caffeidine (B195705), is a low-affinity substrate for microsomal demethylation, showing a high Km of 14.3 to 16.3 mM. nih.govresearchgate.net
Table 1: Kinetic Parameters of Demethylation by Rat Liver Microsomes
| Compound | Demethylation Site | Apparent Km |
| This compound | N-methylnitrosamino group | 117-166 µM |
| Other N-demethylations | 1.84-2.26 mM | |
| Caffeidine | Microsomal demethylation | 14.3-16.3 mM |
Data sourced from studies on rat liver microsomes. nih.govresearchgate.net
Cytochrome P450 Enzyme Involvement
The primary enzymes responsible for the metabolic activation of N-nitrosamines are part of the Cytochrome P450 (CYP) superfamily of monooxygenases. researchgate.netnih.gov In the case of this compound, the preferential demethylation of the N-methylnitrosamine group is indicative of catalysis by Cytochrome P450 2E1 (CYP2E1). nih.govacs.org This specific isozyme is known for its role in metabolizing various xenobiotics, including many nitrosamines. nih.gov
Furthermore, the demethylation at other positions, such as the amino-N and the N-1 of the imidazole (B134444) ring, is primarily catalyzed by P450 enzymes that are inducible by agents like Aroclor 1254. nih.govresearchgate.net This suggests the involvement of a broader range of CYP isozymes in the complete biotransformation of MNC. nih.govresearchgate.net
Identification and Characterization of Reactive Metabolites
The enzymatic demethylation of this compound is not a detoxification step but rather a process of activation, leading to the generation of highly reactive chemical species. oup.comresearchgate.net
Formation of Putative Imidazole Diazonium Ions
The metabolic demethylation of this compound, particularly at the methylnitrosamino group, is proposed to lead to the formation of a putative imidazole diazonium ion. oup.comresearchgate.net This highly unstable and reactive electrophilic intermediate is believed to be the ultimate carcinogenic species. oup.comresearchgate.net Once formed, this diazonium ion can readily react with cellular nucleophiles, including DNA, which is a critical event in the initiation of carcinogenesis. oup.comresearchgate.net
Formation of Formaldehyde (B43269) upon Metabolic Activation
The metabolic activation of this compound (MNC), a nitrosamine (B1359907) derived from caffeine (B1668208), can lead to the formation of formaldehyde. This biotransformation is a critical step in understanding the compound's biological activity. Research has demonstrated that the enzymatic demethylation of MNC is the primary pathway for formaldehyde production.
Studies utilizing rat liver microsomes have been instrumental in elucidating this metabolic process. nih.gov The N-methylnitrosamine group within the MNC molecule is a key target for metabolic enzymes. nih.gov Specifically, cytochrome P450 enzymes, a superfamily of monooxygenases, are responsible for catalyzing this reaction. nih.gov
Investigations have revealed that liver microsomes from fasted rats show a preferential demethylation of the N-methylnitrosamine group in MNC. nih.gov This particular metabolic step is indicative of the involvement of cytochrome P450IIE1 (CYP2E1), an isozyme known for its role in the metabolism of various xenobiotics, including many nitrosamines. nih.gov The process of demethylation results in the release of the methyl group as formaldehyde. researchgate.net
Further research has confirmed that upon metabolic activation with an S9 fraction, which contains a mixture of metabolic enzymes including cytochrome P450s, both this compound and the related compound dinitrosocaffeidine (B132801) (DNC) produce formaldehyde.
The kinetics of MNC demethylation by rat liver microsomes have been characterized, revealing two distinct apparent Michaelis-Menten constants (Km). One low Km value is associated with the high-affinity demethylation at the N-methylnitrosamino group, while a second, higher Km value corresponds to the lower-affinity demethylation at other N-methyl positions within the molecule. nih.gov In contrast, the precursor compound, caffeidine, demonstrates a much higher Km value, indicating it is a low-affinity substrate for microsomal demethylation. nih.gov
The demethylation at the amino-N and N-1 positions of both this compound and caffeidine is primarily catalyzed by P450 enzymes induced by substances like Aroclor 1254 in rats. nih.gov
The following table summarizes the kinetic parameters for the demethylation of this compound by rat liver microsomes:
| Substrate | Demethylation Site | Apparent Km | Enzyme System |
| This compound (MNC) | N-methylnitrosamino group | 117-166 µM | Cytochrome P450IIE1 (preferentially) |
| This compound (MNC) | Other N-demethylations | 1.84-2.26 mM | P450 enzymes |
| Caffeidine | N-demethylations | 14.3-16.3 mM | P450 enzymes |
Molecular and Cellular Mechanisms of Action of Mononitrosocaffeidine
Interaction with Cellular Nucleophiles
The primary mechanism believed to underlie the biological effects of Mononitrosocaffeidine involves its interaction with cellular nucleophiles, most notably DNA. This interaction can lead to the formation of covalent adducts, which are implicated in the initiation of carcinogenesis.
DNA Adduct Formation and Damage Induction
The carcinogenic activity of this compound is hypothesized to stem from the formation of DNA adducts, which can cause structural changes to DNA and interfere with normal cellular processes, potentially leading to mutations. It is proposed that after enzymatic demethylation, MNC reacts with cellular nucleophiles like DNA through the formation of a putative imidazole (B134444) diazonium ion. researchgate.net
Despite its known carcinogenicity in animal models, where chronic exposure leads to tumors, particularly in the nasal cavity, this compound has paradoxically failed to show mutagenic or genotoxic properties in several standard assays. oup.comnih.gov Studies using various strains of Salmonella typhimurium (Ames test) found MNC to be non-mutagenic. oup.comnih.gov This suggests that the parent compound itself may not be directly genotoxic, and its carcinogenic effects may be dependent on metabolic activation or other complex biological factors not captured in these standard tests.
Table 1: Mutagenicity and Genotoxicity Findings for this compound (MNC)
| Test System | Compound | Finding | Citation |
|---|---|---|---|
| Salmonella typhimurium (Ames test) | This compound (MNC) | Non-mutagenic | oup.comnih.gov |
| Primary Rat Hepatocytes | This compound (MNC) | No genotoxicity observed | oup.com |
Investigation of DNA Single-Strand Breaks
In line with its lack of direct mutagenicity in some assays, investigations into the ability of this compound to induce direct DNA damage have yielded negative results. A key study investigating the in vitro induction of DNA single-strand breaks in primary rat hepatocytes found that this compound did not cause this type of DNA damage. oup.comnih.gov This contrasts with its counterpart, dinitrosocaffeidine (B132801) (DNC), which showed a high potential for inducing alkali-labile DNA single-strand breaks in the same system. nih.gov
Table 2: Induction of DNA Single-Strand Breaks (SSB) in Rat Hepatocytes
| Compound | Induction of DNA-SSB | Citation |
|---|---|---|
| This compound (MNC) | Not induced | oup.comnih.gov |
| Dinitrosocaffeidine (DNC) | High potential for induction | nih.gov |
Potential for Covalent Interaction with Proteins
The covalent binding of small molecules to proteins is a known mechanism of action for many compounds. mdpi.comnih.gov This can alter protein function and initiate toxic or carcinogenic processes. In the context of this compound, its direct covalent interaction with proteins has not been reported in scientific literature. researchgate.net However, it is hypothesized that active metabolites of MNC may covalently interact with cellular proteins, in addition to DNA, to initiate carcinogenesis. researchgate.net This remains an area for further investigation to fully elucidate the mechanism of MNC's biological activity.
Involvement of Oxidative Stress and Reactive Oxygen Species (ROS)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products, can lead to significant cellular damage, including to DNA, proteins, and lipids. nih.govnih.gov While some N-nitroso compounds and various constituents of coffee have been linked to the modulation of oxidative stress, direct scientific evidence specifically demonstrating the involvement of this compound in the production of ROS or the induction of a cellular oxidative stress response is not available in the current body of literature.
Modulation of DNA Repair Pathways
Cells possess a complex network of DNA repair pathways to counteract damage from genotoxic agents, including base excision repair (BER), nucleotide excision repair (NER), and direct damage reversal. Alkylating agents, such as nitrosamines, are known to induce DNA damage that is typically addressed by these pathways. However, specific studies detailing how this compound or its metabolites directly interact with and modulate these DNA repair pathways have not been reported. While it is known that human monocytes have the capacity to metabolize compounds like dimethylnitrosamine to DNA-damaging metabolites and are proficient in excision repair pathways, the specific effect of this compound on these processes remains unelucidated.
Toxicological and Carcinogenic Potential of Mononitrosocaffeidine
In Vitro Genotoxicity and Mutagenicity Studies
Initial assessments of mononitrosocaffeidine's mutagenic potential in bacterial reverse mutation assays, commonly known as the Ames test, yielded results that have since been re-evaluated with more contemporary and sensitive testing protocols.
Early studies on the mutagenicity of this compound in various strains of Salmonella typhimurium (TA98, TA100, TA102, TA1535, and TA1537) did not detect a mutagenic effect. nih.gov In these historical Ames tests, this compound was reported as non-mutagenic, both with and without the presence of a metabolic activation system (S9-mix). oup.comnih.gov
More recent investigations, employing enhanced study designs aligned with Organisation for Economic Co-operation and Development (OECD) guidelines, have successfully demonstrated the mutagenic potential of this compound. oup.comresearchgate.netdntb.gov.ua A key study re-evaluated seven N-nitrosamines, including this compound, that were historically considered non-mutagenic in the Ames test but were found to be carcinogenic in rodents. oup.comnih.govresearcher.liferesearchgate.net This re-evaluation, using an OECD-aligned Ames test, confirmed that all seven compounds, including this compound, are indeed mutagenic. oup.comresearchgate.netdntb.gov.ua The updated testing protocols included the use of the pre-incubation method, specific bacterial strains sensitive to base-substitution mutations (S. typhimurium TA100 and TA1535, and Escherichia coli WP2uvrA(pKM101)), and the inclusion of both rat and hamster liver S9-mix for metabolic activation. oup.comoup.com
Interestingly, the mutagenicity of this compound was found to be atypical compared to other N-nitrosamines. It showed a positive mutagenic response specifically in the S. typhimurium TA98 strain. oup.comresearchgate.netoup.com This effect was observed in the presence of induced 10% rat or hamster S9-mix and, surprisingly, also in the absence of S9-mix when water was used as the solvent. oup.comresearchgate.netoup.com
Table 1: Mutagenicity of this compound in OECD-Aligned Ames Test
| Tester Strain | Metabolic Activation | Solvent | Result |
|---|---|---|---|
| S. typhimurium TA98 | with rat S9-mix | Water | Mutagenic |
| S. typhimurium TA98 | with hamster S9-mix | Water | Mutagenic |
| S. typhimurium TA98 | without S9-mix | Water | Mutagenic |
| Other strains | with and without S9-mix | Water | Negative |
Data sourced from recent OECD-aligned mutagenicity studies. oup.comoup.com
The discrepancy between historical and recent mutagenicity findings for this compound can be attributed to several factors in the experimental design of the newer, more sensitive assays. oup.com The historical Ames tests that reported negative results were conducted at lower concentrations. oup.com In contrast, the OECD-aligned re-evaluation tested at higher concentrations, up to the recommended limit. oup.com
Furthermore, the choice of solvent was identified as a critical factor. oup.com While methanol (B129727) was used in some of the earlier negative studies, positive results for this compound were observed when water was used as the solvent in the enhanced assay. oup.comoup.com This suggests that the solubility and presentation of the compound to the bacterial cells and metabolic enzymes can significantly influence the test outcome. The use of both rat and hamster S9 liver fractions in the updated protocols also provided a more comprehensive metabolic activation system. oup.com These refinements in the testing methodology have resolved the previous discordance, confirming that this compound is mutagenic in a properly designed Ames test. oup.comresearchgate.netdntb.gov.ua
In contrast to its now-established mutagenicity in the Ames test, a study investigating the induction of DNA single-strand breaks in primary rat hepatocytes found that this compound did not induce such damage. nih.gov This particular assay measures a different endpoint of genotoxicity compared to the Ames test, which detects gene mutations. The lack of DNA single-strand breaks in hepatocytes suggests that the genotoxic mechanism of this compound may be more complex and might not directly lead to the type of DNA lesions detected by this specific method. nih.gov It is also hypothesized that the metabolic activation of this compound may be necessary for its DNA-damaging effects. researchgate.net
In Vivo Carcinogenicity Studies in Animal Models
The carcinogenic potential of this compound has been investigated through chronic administration studies in animal models, providing clear evidence of its tumor-inducing capabilities.
In a significant long-term study, the carcinogenicity of this compound was evaluated in BD-IX rats through chronic oral administration. nih.gov The results demonstrated a potent carcinogenic effect, with a high incidence of malignant tumors in the treated animals. oup.comnih.gov
The primary target organ for this compound-induced tumors was the nasal cavity. nih.gov A very high percentage of the rats treated with this compound developed tumors in this location. oup.com Histological examination identified these tumors as neuroepitheliomas of the olfactory epithelium (also referred to as neuroblastomas of the bulbus olfactorii) and squamous cell carcinomas of the nasal cavity. nih.gov Notably, no such tumors were observed in the untreated control group. nih.gov
Table 2: Tumor Induction in BD-IX Rats Chronically Administered this compound
| Tumor Type | Location | Incidence in Treated Rats | Incidence in Control Rats |
|---|---|---|---|
| Neuroepitheliomas | Nasal Cavity | High | 0% |
| Squamous Cell Carcinoma | Nasal Cavity | High | 0% |
Data based on chronic oral administration studies in BD-IX rats. nih.gov
Organ Specificity of Tumor Induction by this compound
Studies on the chronic oral administration of this compound in BD-IX rats have demonstrated a remarkable and distinct organ-specific carcinogenic effect. Research has consistently shown that this compound predominantly induces tumors within the nasal cavity. oup.comnih.gov In treated rats, a high incidence of malignant tumors, ranging from 93.9% to 100%, were localized in this specific anatomical region. oup.comnih.gov This pronounced organotropism suggests a systemic action of this compound and points towards the potential role of specific metabolic activation enzymes within the nasal cavity. oup.com The consistent localization of tumors in the nasal cavity, an organ not in direct initial contact with the orally administered compound, underscores its systemic carcinogenic potential. oup.com
Nasal Cavity Tumors (Neuroepitheliomas, Squamous Cell Carcinoma)
The tumors induced by this compound in the nasal cavity are histologically diverse. The primary types of malignancies observed are neuroepitheliomas, which arise from the olfactory epithelium, and squamous cell carcinomas. oup.comnih.gov Neuroepitheliomas, also referred to as olfactory neuroblastomas, were the more prevalent of the two, with studies indicating a ratio of approximately 3:1 when compared to squamous cell carcinomas. oup.comnih.gov This specific targeting of the olfactory epithelium for the development of neuroepitheliomas is a significant finding. oup.com In contrast, no tumors of the nasal cavity were observed in the untreated control groups, confirming the carcinogenic potential and organ-specificity of this compound. oup.comnih.gov
| Tumor Type | Location | Prevalence Ratio |
| Neuroepithelioma (Olfactory Neuroblastoma) | Nasal Cavity (Olfactory Epithelium) | ~3 |
| Squamous Cell Carcinoma | Nasal Cavity | 1 |
Comparative Analysis with Dinitrosocaffeidine-Induced Tumors
A comparative analysis with the related compound, dinitrosocaffeidine (B132801), highlights the unique carcinogenic profile of this compound. While both are N-nitroso compounds derived from caffeidine (B195705), their target organ for tumor induction differs significantly. oup.comnih.gov In stark contrast to this compound, dinitrosocaffeidine was found to induce squamous cell carcinomas in the forestomach of 100% of the animals tested at both low and high doses. oup.comnih.govresearchgate.net A significant portion of these forestomach tumors induced by dinitrosocaffeidine also metastasized, primarily to the peritoneum. oup.comnih.gov This exceptional organotropy of dinitrosocaffeidine to the forestomach, the site of first contact, is consistent with its properties as a highly mutagenic and direct-acting compound. oup.com Conversely, the systemic targeting of the nasal cavity by this compound suggests a different mechanism of action, likely involving metabolic activation in that specific organ. oup.com
| Compound | Primary Target Organ | Predominant Tumor Type | Metastasis |
| This compound | Nasal Cavity | Neuroepithelioma & Squamous Cell Carcinoma | Not specified for nasal tumors |
| Dinitrosocaffeidine | Forestomach | Squamous Cell Carcinoma | Peritoneum |
Histopathological Characterization of Induced Tumors
The histopathological examination of the tumors induced by this compound provides a definitive diagnosis of their nature. The majority of the tumors originating in the nasal cavity were identified as being of neurogenic origin. oup.com These were specifically diagnosed as neuroepitheliomas of the olfactory epithelium, also known as neuroblastomas of the bulbus olfactorii. oup.comnih.gov The less frequently observed tumors were characterized as squamous cell carcinomas of the nasal cavity. oup.comnih.gov The consistent histopathological diagnosis across different dose groups reinforces the specific carcinogenic effect of this compound on the nasal tissues. oup.com
Analytical Methodologies for Detection and Quantification of Mononitrosocaffeidine
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of Mononitrosocaffeidine. Techniques such as UV, IR, NMR, and Mass Spectrometry each provide unique information that, when combined, offers a complete structural picture. researchgate.net
Ultraviolet (UV) Spectroscopy Applications
Ultraviolet (UV) spectroscopy is utilized in the characterization of this compound to identify the presence of chromophores—parts of the molecule that absorb UV light. researchgate.net The imidazole (B134444) ring, the carbonyl group of the amide, and the nitroso group within the MNC structure all act as chromophores. The absorption of UV radiation corresponds to electronic transitions between energy levels within these groups. ichemc.ac.lk The resulting spectrum, a plot of absorbance versus wavelength, helps confirm the presence of these conjugated systems. The wavelength of maximum absorbance (λmax) is a key characteristic used in the identification of such compounds. msu.eduksu.edu.sa
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, its structure is confirmed by identifying characteristic absorption bands corresponding to its specific vibrational modes. researchgate.net Key functional groups in MNC, such as the amide and nitroso groups, exhibit distinct IR absorptions.
Expected characteristic absorption bands for this compound would include:
N-H Stretch: The amide group (CONH) would show a characteristic stretching vibration.
C=O Stretch: A strong absorption band is expected for the carbonyl group of the amide. udel.edu
N=O Stretch: The nitroso group gives rise to a characteristic absorption in the IR spectrum.
C-N Stretch: Vibrations corresponding to the carbon-nitrogen bonds within the imidazole ring and attached groups are also present. msu.edu
Aromatic C=C and C-H Bends: The imidazole ring also contributes to bands in the fingerprint region of the spectrum. udel.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments. The structure of this compound has been confirmed using both ¹H and ¹³C NMR analysis. researchgate.net
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Specific chemical shifts (δ) observed for this compound dissolved in deuterated chloroform (B151607) (CDCl₃) are detailed below.
| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.45 | Singlet (s) | 1H | Imidazole ring proton (-CH=) |
| 3.85 | Singlet (s) | 3H | Amide methyl proton (-CONHCH₃) |
| 3.12 | Singlet (s) | 3H | Nitrosoamine methyl proton (N(N=O)CH₃) |
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Although specific reported values are not detailed in the provided search results, a ¹³C NMR analysis would show distinct peaks for each of the seven carbon atoms in the this compound structure in their expected chemical shift regions: the carbonyl carbon of the amide would appear significantly downfield (165-185 ppm), followed by the carbons of the imidazole ring (125-150 ppm), and finally the methyl group carbons at higher field (10-45 ppm). libretexts.org
Mass Spectrometry (MS) for Characterization
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can provide structural information through analysis of fragmentation patterns. msu.edu The molecular formula of this compound, C₇H₁₁N₅O₂, has been confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). The analysis shows a protonated molecular ion [M+H]⁺ at an m/z of 197.19, which corresponds to the expected molecular weight of 197.19 g/mol . nih.gov This technique provides unequivocal evidence of the compound's elemental composition.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purity assessment of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reverse-phase HPLC method has been successfully applied.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | |
| Mobile Phase | 70:30 Acetonitrile/Water | |
| Retention Time | 6.7 minutes | |
| Detection | UV detector (e.g., at 254 nm or 280 nm) | researchgate.net |
This HPLC method is effective for assessing the purity of this compound, with analyses demonstrating purities of ≥98%. The use of a C18 column, a common reversed-phase column, indicates that the separation is based on the compound's hydrophobicity. glsciences.com Detection is typically achieved using a UV detector, as the chromophores in this compound allow it to absorb light at specific wavelengths, such as 254 nm or 280 nm, which are commonly used for the analysis of related compounds. researchgate.net
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography (GC) is a well-established analytical technique frequently employed for the separation and analysis of volatile and semi-volatile compounds, a category into which many nitrosamines fall. pmda.go.jp The fundamental principle of GC involves the vaporization of a sample, which is then transported by an inert carrier gas through a specialized column. ccsknowledge.com This column separates the components of the mixture, which are then identified and quantified by a detector.
For nitrosamine (B1359907) analysis, GC systems can be equipped with specific detectors that offer enhanced selectivity for nitrogen-containing compounds. These include the Nitrogen-Phosphorus Detector (NPD) and the Thermal Energy Analyzer (TEA). epa.gov The TEA detector, in particular, is highly specific for nitrosamines; it works by pyrolyzing the N-NO bond and detecting the resulting nitric oxide radical via a chemiluminescence reaction. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) represents a more powerful and definitive analytical approach. resolvemass.ca It couples the separation capabilities of GC with the detection power of mass spectrometry, which provides detailed information about the mass and fragmentation pattern of the analyte. resolvemass.canih.gov This combination allows for highly selective and sensitive identification and quantification, making it a preferred method for regulatory compliance and product safety assessments. resolvemass.ca The analysis of this compound by GC-MS is documented in scientific literature, confirming its applicability to this specific compound. nih.gov
Effective analysis by GC or GC-MS necessitates meticulous sample preparation to isolate the target analytes from the sample matrix. taylorfrancis.com A typical procedure involves solvent extraction, often using dichloromethane, followed by a wash with dilute hydrochloric acid to remove free amines that could interfere with the analysis. epa.govedqm.eu The extract is then dried and concentrated, and the solvent may be exchanged to one more compatible with the GC system, such as methanol (B129727). epa.gov
Table 1: Typical Parameters for Nitrosamine Analysis by GC and GC-MS
| Parameter | Description | Common Examples/Conditions | Reference |
|---|---|---|---|
| Analytical Column | The stationary phase where separation of compounds occurs. | DM-WAX (30 m x 0.25 mm, 0.5 µm); 10% Carbowax 20M/2% KOH on Chromosorb W AW (80/100 mesh) | epa.govnih.gov |
| Oven Temperature Program | A controlled temperature gradient used to elute compounds from the column. | Initial hold at 70°C for 4 min, ramp at 20°C/min to 240°C, hold for 3 min. | nih.gov |
| Injection Mode | The method by which the sample is introduced into the GC. | Splitless; Direct injection | epa.govresearchgate.net |
| Detector | The device used to detect compounds as they elute from the column. | Mass Spectrometry (MS), Thermal Energy Analyzer (TEA), Nitrogen-Phosphorus Detector (NPD) | epa.govnih.govresolvemass.ca |
| Sample Preparation | Steps to extract and clean up the sample before analysis. | Liquid-liquid extraction with dichloromethane; Solid-Phase Extraction (SPE) | edqm.eujfda-online.com |
Advanced Analytical Approaches for Trace Level Detection
While GC-MS is a robust technique, the detection and quantification of nitrosamines at trace and ultra-trace levels often demand more advanced analytical strategies with superior sensitivity and selectivity. resolvemass.cataylorfrancis.com Modern analytical chemistry has moved towards hyphenated techniques that provide lower detection limits and can handle complex sample matrices with greater efficiency.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), has become indispensable for trace-level nitrosamine analysis. chromatographyonline.comresearchgate.net LC-HRMS offers exceptional selectivity through its ability to perform accurate mass measurements, allowing it to distinguish target analytes from background interferences with high confidence. fda.gov This technique has proven capable of quantitating nitrosamines at levels as low as 0.005 micrograms per gram of active pharmaceutical ingredient (API), meeting stringent regulatory requirements. fda.gov An additional benefit of LC-based methods is that they can sometimes be operated with less extensive sample preparation and without the need for derivatization that may be required for GC analysis. jfda-online.com
Tandem mass spectrometry (MS/MS), available on both GC and LC platforms, significantly enhances sensitivity and reduces matrix effects. nih.govjfda-online.com In MS/MS, a specific ion of the target compound is selected and fragmented, and then a specific fragment ion is monitored for quantification. This multiple-reaction monitoring (MRM) mode provides a highly specific and sensitive signal, making it ideal for trace analysis in complex matrices like food and pharmaceuticals. edqm.eunih.gov
Innovations in sample preparation also contribute to achieving lower detection limits. Headspace solid-phase microextraction (HS-SPME) is a simple, fast, and solvent-free technique that concentrates volatile analytes from a sample before their introduction into the GC. jfda-online.com This pre-concentration step enhances the sensitivity of the subsequent analysis. jfda-online.com Other approaches include the use of advanced solid-phase extraction (SPE) materials, such as those used in immunoaffinity columns, which offer highly selective, one-step sample clean-up. jfda-online.com
Table 2: Comparison of Advanced Analytical Techniques for Trace Nitrosamine Detection
| Technique | Principle | Typical Limit of Quantification (LOQ) | Advantages | Reference |
|---|---|---|---|---|
| GC-MS/MS | Gas-phase separation followed by tandem mass spectrometry for high selectivity and sensitivity. | 0.06 - 0.09 ppm (in valsartan); 15 ppb (in sartans) | Excellent for volatile/semi-volatile nitrosamines; MRM mode provides high specificity. | edqm.eunih.gov |
| LC-HRMS | Liquid-phase separation coupled with high-resolution mass analysis for accurate mass detection. | ~5 ppb (0.005 µg/g of API) | High selectivity, suitable for non-volatile compounds, differentiates from isobaric interferences. | fda.gov |
| GC-TEA | GC separation with a highly specific Thermal Energy Analyzer detector for nitrosamines. | ~0.1 µg/kg (ppb) | Extremely selective for N-nitroso compounds, reduces matrix interference. | nih.govqascf.com |
| HS-SPME-GC-MS | Solvent-free extraction and concentration of volatile compounds prior to GC-MS analysis. | Trace levels (e.g., ppb) | Simple, fast, sensitive, and environmentally friendly (solvent-free). | jfda-online.com |
Epidemiological and Public Health Significance
Dietary Exposure Assessment and Risk Factors
The primary route of human exposure to Mononitrosocaffeidine is through the diet, with specific consumption patterns leading to a heightened risk in certain populations.
Consumption Patterns and Potential Exposure in High-Risk Populations (e.g., Kashmir)
The Kashmir region has been identified as an area with a high incidence of esophageal and gastric cancers, which has been linked to unique local dietary habits. greaterkashmir.comscispace.com A key factor is the consumption of "salted tea," a traditional beverage prepared by adding sodium bicarbonate. scispace.com This alkaline environment facilitates the conversion of caffeine (B1668208), a natural component of tea, into its hydrolysis product, caffeidine (B195705). scispace.comoup.com
Subsequent nitrosation of caffeidine, a process that can occur endogenously, leads to the formation of N-nitroso compounds, including this compound (MNC) and Dinitrosocaffeidine (B132801) (DNC). scispace.comoup.com It is the potential for the endogenous formation of these compounds, due to the high consumption of salted tea, that is considered a critical risk factor for the high rates of esophageal and gastric cancers in Kashmir. greaterkashmir.comscispace.com
Estimates based on in vitro analyses suggest that the daily exposure to MNC for salted tea drinkers in Kashmir could be approximately 150 µg per adult. oup.com This level of chronic exposure underscores the public health concern in this region. The frequent consumption of this beverage results in an exceptionally high exposure to various amines, which are precursors to nitrosamine (B1359907) formation. scispace.com
Contribution of this compound to Cancer Incidence (e.g., Esophageal and Gastric Cancers, Sinonasal Carcinomas)
A substantial body of evidence links this compound to an increased risk of certain cancers, most notably esophageal and gastric cancers. greaterkashmir.comscispace.com The high incidence of these cancers in Kashmir is strongly correlated with the consumption of salted tea and the subsequent formation of this compound. greaterkashmir.comscispace.comoup.com
Chronic exposure to N-nitroso compounds, both from external sources and those produced within the body, has been strongly implicated in the development of several cancers in high-risk populations. oup.com While direct evidence in humans is complex to establish, animal studies provide compelling data.
In carcinogenicity studies involving chronic oral administration of this compound to rats, a significant and distinct organ-specific carcinogenic effect was observed. oup.comoup.com These studies demonstrated that this compound induced malignant tumors, primarily localized in the nasal cavity. oup.comoup.com The tumors were histologically identified as neuroepitheliomas of the olfactory epithelium and squamous cell carcinomas. oup.com This finding is particularly relevant as sinonasal malignancies, though rare, are a serious health concern. nih.gov Sinonasal squamous cell carcinoma is the most common histological subtype of cancer in the sinonasal cavity. scielo.org.za
The table below summarizes the key findings from a carcinogenicity study on this compound in rats, highlighting its tumor-inducing potential.
| Compound | Tumor Type | Incidence in Treated Rats | Location |
| This compound | Neuroepithelioma and Squamous Cell Carcinoma | 93.9-100% | Nasal Cavity |
Data from carcinogenicity experiments on chronic oral administration in BD-IX rats. oup.comoup.com
While the primary tumors in the rat model were located in the nasal cavity, this research supports the broader hypothesis that chronic exposure to caffeine-derived nitroso compounds like this compound may pose a carcinogenic risk for gastrointestinal cancers in populations with high exposure levels, such as in Kashmir. oup.comoup.com
Risk Extrapolation to Human Health
Extrapolating the risk of this compound from animal studies to human health is a critical step in public health assessment. The clear evidence of malignancy induction and distinct organ-specificity in rats provides a strong basis for postulating a carcinogenic risk to humans upon chronic exposure. oup.comoup.com
The possible endogenous formation of N-nitroso compounds, including this compound, from the high consumption of salted tea is considered a significant risk factor for the high incidence of esophageal and gastric cancers in the Kashmir region. greaterkashmir.comscispace.com The consistent findings from in vitro studies on the formation of this compound from caffeidine and the results of animal carcinogenicity studies collectively support the hypothesis that this compound contributes to the elevated cancer rates observed in this high-risk population. greaterkashmir.comscispace.comoup.com
Given the well-established structure-activity relationships of N-nitroso compounds, the potential for their formation within the human body due to specific dietary practices warrants serious consideration in cancer prevention strategies. scispace.com
Advanced Research Perspectives and Unexplored Avenues
Computational Chemistry and Theoretical Studies on Reaction Pathways and Interactions
Computational chemistry and theoretical studies offer powerful tools to elucidate the intricate reaction mechanisms of Mononitrosocaffeidine (MNC) at a molecular level. mdpi.com These in silico approaches are particularly valuable for investigating transient species and transition states that are difficult to capture through experimental methods alone. ufl.edursc.org
A key area of focus is the metabolic activation of MNC. It is proposed that MNC undergoes enzymatic demethylation, preferentially at the methylnitrosamino group, which is catalyzed by cytochrome P450 enzymes, particularly CYP2E1. nih.govoup.com This demethylation leads to the formation of a highly reactive putative imidazole (B134444) diazonium ion. oup.comnih.gov This electrophilic intermediate is then capable of reacting with cellular nucleophiles, most notably DNA, leading to the formation of DNA adducts and subsequent mutations.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model this reaction pathway. researchgate.net Such studies can calculate the Gibbs free energy and activation barriers for the demethylation of MNC and the subsequent formation of the imidazole diazonium ion, providing theoretical validation for the proposed mechanism. researchgate.net Furthermore, computational models can be used to study the stability of the imidazole diazonium ion and its reactivity towards different nucleophilic sites on biomolecules. ugm.ac.idwikipedia.org
Future computational research could focus on:
Mapping the complete potential energy surface of MNC's metabolic activation to identify all possible intermediates and transition states.
Simulating the interaction of the imidazole diazonium ion with various DNA bases to predict the most likely adducts formed.
Integrating computational modeling with experimental data , such as kinetic studies of MNC metabolism, to create highly accurate and predictive models of its bioactivity.
Derivatization Strategies and Structure-Activity Relationship (SAR) Studies for Modified this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. wikipedia.org For nitrosamines, SAR has been crucial in identifying structural features that modulate carcinogenic potency. researchgate.net
The synthesis of this compound itself is a form of derivatization of caffeidine (B195705), the hydrolysis product of caffeine (B1668208). nih.gov Further derivatization of caffeidine has yielded Dinitrosocaffeidine (B132801) (DNC), a nitrosamide that exhibits different biological properties compared to MNC. nih.govnih.gov While MNC is a potent carcinogen, DNC has been reported to be highly mutagenic both with and without metabolic activation. nih.gov
A key hypothesis in the SAR of caffeine-related compounds is the requirement of a double-bonded nitrogen within an imidazole ring for certain biological activities. nih.gov Systematic modification of the MNC structure could provide valuable insights into its mechanism of action. Strategies for derivatization could include:
Altering the substituents on the imidazole ring.
Modifying the N-methylcarboxamide side chain.
Synthesizing analogs with different steric and electronic properties around the nitroso group.
These novel analogs would then be subjected to a battery of tests to assess their mutagenicity and carcinogenicity, allowing for the development of a comprehensive SAR model for nitrosated caffeidine derivatives. Such a model would be invaluable for predicting the potential risk of other, yet-to-be-identified, caffeine-derived nitroso compounds.
Table 1: Known Caffeidine Derivatives and Their Reported Activity
| Compound | Structure | Reported Biological Activity | Reference(s) |
| This compound (MNC) | N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | Carcinogenic, particularly in the nasal cavity of rats. oup.comnih.gov | oup.comnih.gov |
| Dinitrosocaffeidine (DNC) | N,1-dimethyl-4-(N-nitrosomethylcarbamoyl)-1H-imidazole-5-nitrosamine | Highly mutagenic; induces squamous cell carcinoma of the forestomach in rats. nih.gov | nih.gov |
| Caffeidine | N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide | Precursor to MNC and DNC; low affinity substrate for microsomal demethylation. nih.govnih.gov | nih.govnih.gov |
This table is interactive. Click on the headers to sort.
Investigation of this compound Interaction with Other Biomolecules (Beyond DNA and Select Proteins)
While the interaction of this compound's reactive metabolites with DNA is a primary focus of its carcinogenicity, the potential interactions with other cellular macromolecules remain a largely unexplored frontier. It has been hypothesized that the covalent binding of MNC metabolites to cellular proteins is a critical step in initiating carcinogenesis, although this has not been extensively reported. nih.gov
A significant advancement in this area is the study of a putative reactive metabolite of MNC, N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC). Research has demonstrated the interaction of synthesized MNIC with egg albumin and human serum protein, providing direct evidence of protein binding. nih.gov
Beyond proteins, other biomolecules that could be targets for MNC include:
RNA: The interaction of MNC with RNA is a plausible but under-investigated area. Given the structural similarity of RNA to DNA, the electrophilic imidazole diazonium ion could form adducts with RNA bases, potentially disrupting protein synthesis and other cellular processes. Studies on related compounds have suggested the possibility of binding to liver RNA. researchgate.net
Lipids: Oxidative stress and lipid peroxidation are known consequences of exposure to some carcinogens. archive.org While direct interaction of MNC with lipids has not been detailed, it is an area that warrants investigation, as damage to cellular membranes can have widespread pathological effects.
Future research should aim to identify specific protein and RNA targets of MNC metabolites and characterize the resulting adducts. Understanding these interactions will provide a more complete picture of the molecular mechanisms underlying MNC's toxicity.
Development of Novel Intervention and Prevention Strategies
Given the carcinogenic nature of this compound, developing strategies to prevent its formation or mitigate its effects is of public health importance. These strategies can be broadly categorized into dietary interventions and chemoprevention.
Dietary Interventions: The formation of MNC is known to occur from its precursor, caffeidine, in the presence of nitrites under acidic conditions. nih.gov This reaction is particularly relevant in the context of certain dietary habits, such as the consumption of salted tea in Kashmir, which has been linked to a higher incidence of esophageal and gastric cancers. nih.gov Therefore, a primary prevention strategy is the avoidance of foods and beverages that provide the necessary precursors and conditions for MNC formation. nih.gov
Chemoprevention: Chemoprevention involves the use of natural or synthetic compounds to block, reverse, or delay carcinogenesis. unibo.itresearchgate.net Several avenues for the chemoprevention of MNC-induced damage exist:
Inhibition of Nitrosation: Antioxidants, such as vitamin C, are known to inhibit the formation of N-nitroso compounds by reducing nitrite (B80452) to nitric oxide, thereby preventing it from reacting with amines. cambridge.org Increasing the intake of fruits and vegetables rich in these vitamins could be a protective strategy. cambridge.orgcambridge.org
Modulation of Metabolism: The metabolic activation of MNC is a key step in its carcinogenic pathway. Compounds that can modulate the activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, could potentially alter the rate of MNC detoxification versus activation. nih.govaacrjournals.org
Scavenging of Reactive Metabolites: Glutathione and other cellular antioxidants can play a role in detoxifying electrophilic carcinogens. aacrjournals.org Dietary components that boost the body's natural antioxidant defenses could help mitigate the effects of MNC exposure.
Table 2: Potential Intervention and Prevention Strategies for this compound
| Strategy | Mechanism of Action | Potential Agents/Methods | Reference(s) |
| Dietary Modification | Reducing exposure to precursors (caffeidine and nitrite) under favorable conditions. | Avoiding consumption of salted tea and other specific food preparations. | nih.govnih.gov |
| Inhibition of Nitrosation | Preventing the chemical reaction that forms MNC. | Vitamin C, antioxidants from fruits and vegetables. | cambridge.orgcambridge.org |
| Metabolic Modulation | Altering the enzymatic activation or detoxification of MNC. | Dietary compounds that influence CYP450 enzymes. | nih.govaacrjournals.org |
| Chemoprevention | Using natural compounds to counteract carcinogenic effects. | Diterpenes from coffee (cafestol, kahweol), other plant-derived antioxidants. | unibo.itresearchgate.net |
This table is interactive. Click on the headers to sort.
Environmental Fate and Transport of this compound in Relevant Systems
The environmental presence of pharmaceuticals and their metabolites is a growing area of concern. Caffeine itself is a widely recognized contaminant in aquatic systems, indicative of human wastewater impact. nih.gov N-nitrosamines are also a class of disinfection byproducts and environmental contaminants that are monitored due to their carcinogenic potential. researchgate.netslu.se
However, the specific environmental fate and transport of this compound have not been well-documented. Given its origin from caffeine, a ubiquitous pollutant, and its chemical nature as a nitrosamine (B1359907), it is plausible that MNC or its precursors could be present in wastewater and potentially in receiving water bodies.
Key unanswered questions regarding the environmental science of MNC include:
Occurrence: Is MNC present in wastewater treatment plant effluents or in surface waters receiving these effluents?
Persistence: How stable is MNC under various environmental conditions (e.g., sunlight, different pH levels, microbial action)?
Transformation: What are the environmental degradation products of MNC? Does it break down into more or less harmful compounds?
Transport: How does MNC move through different environmental compartments, such as soil and aquatic systems? Does it have the potential to bioaccumulate in aquatic organisms?
Addressing these knowledge gaps is crucial for conducting a comprehensive environmental risk assessment of this compound. Future research should focus on developing analytical methods for its detection in environmental matrices and conducting studies to determine its persistence, transformation, and potential for ecological exposure. slu.se
Q & A
Q. What systematic approaches are recommended for conducting a comprehensive literature review on Mononitrosocaffeidine?
To minimize bias and ensure rigor, use databases like PubMed, SciFinder, and Web of Science with controlled vocabulary (e.g., MeSH terms) and Boolean operators. Prioritize primary sources and recent reviews. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries, even for chemical studies (e.g., "this compound AND synthesis AND yield"). Include backward/forward citation tracking of key papers. For reproducibility, document search strings and inclusion/exclusion criteria using tools like PRISMA flowcharts .
Q. What experimental protocols are essential for characterizing this compound’s purity and structural identity?
For novel syntheses, combine HPLC (≥95% purity threshold), NMR (1H/13C for functional group verification), and HRMS (exact mass confirmation). Cross-reference spectral data with existing literature for known analogs. Include elemental analysis for C, H, N composition. Document solvent purity, instrumentation parameters (e.g., NMR field strength), and calibration standards to ensure reproducibility .
Q. How should researchers design preliminary stability studies for this compound under varying conditions?
Adopt a factorial design testing pH (2–12), temperature (4°C–40°C), and light exposure (UV/visible). Use HPLC to monitor degradation products at timed intervals (0, 7, 14, 30 days). Include positive controls (e.g., ascorbic acid for oxidative stability). Report degradation kinetics (e.g., Arrhenius plots) and identify major breakdown products via LC-MS .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved methodologically?
First, compare experimental variables: cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., IC50 calculation methods), and compound concentrations. Perform meta-analysis using tools like RevMan to quantify heterogeneity (I² statistic). If discrepancies persist, conduct reproducibility studies with blinded replicates and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Consult domain experts to contextualize findings within broader mechanistic hypotheses .
Q. What strategies optimize the synthesis of this compound for high-throughput pharmacological screening?
Replace low-yield steps (e.g., nitroso group introduction) with flow chemistry or microwave-assisted reactions. Use DoE (Design of Experiments) to identify critical factors (temperature, catalyst loading). Validate scalability by comparing batch vs. continuous processes. For purification, employ automated flash chromatography with UV-triggered fraction collection. Characterize intermediates in situ via FTIR or Raman to reduce analytical bottlenecks .
Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity?
Combine DFT calculations (e.g., Gibbs free energy of nitroso group transfer) with kinetic experiments (stopped-flow UV-Vis). Validate models using isotopic labeling (15N/13C) to track reaction pathways. Cross-correlate computed transition states with experimental Eyring plots. Publish raw computational data (e.g., Gaussian input files) in supplementary materials for peer validation .
Q. What statistical methods are appropriate for analyzing dose-response anomalies in this compound studies?
For non-linear responses, apply Hill slope modeling or four-parameter logistic regression . Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test or robust regression (e.g., Theil-Sen estimator). Report confidence intervals and effect sizes (Cohen’s d) to distinguish statistical vs. biological significance .
Methodological Guidance for Data Presentation
- Tables : Use Roman numerals for labeling. Include footnotes explaining abbreviations (e.g., “ND = not detected”). For spectral data, report δ values (ppm) and coupling constants (Hz) in separate columns .
- Figures : Avoid overcrowding chromatograms; highlight key peaks with annotations. Use color-coding for reaction pathways in schemes. For bioactivity heatmaps, apply perceptually uniform colormaps (e.g., viridis) .
- Supplementary Data : Archive raw NMR FID files, crystallographic CIFs, and assay plate maps in repositories like Zenodo. Reference these in-text using hyperlinks .
Handling Ethical and Reproducibility Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
